molecular formula C17H14BrF3N2O4 B456261 {5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE

{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE

Cat. No.: B456261
M. Wt: 447.2g/mol
InChI Key: RSPDQXYSEKLWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound with a molecular formula of C17H14BrF3N2O4 This compound is characterized by its unique structure, which includes a bromophenoxy group, a furan ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multiple steps. One common route starts with the preparation of 5-[(2-bromophenoxy)methyl]furan-2-carbaldehyde . This intermediate is then subjected to further reactions to introduce the pyrazole moiety and other functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenoxy group can be reduced to a phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, {5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

In medicine, this compound has potential applications as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the pyrazole moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(2-Chlorophenoxy)methyl]-2-furyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
  • {5-[(2-Fluorophenoxy)methyl]-2-furyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Uniqueness

The uniqueness of {5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the bromophenoxy group, in particular, provides unique reactivity compared to its chloro- and fluoro- analogs.

Properties

Molecular Formula

C17H14BrF3N2O4

Molecular Weight

447.2g/mol

IUPAC Name

[5-[(2-bromophenoxy)methyl]furan-2-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C17H14BrF3N2O4/c1-10-8-16(25,17(19,20)21)23(22-10)15(24)14-7-6-11(27-14)9-26-13-5-3-2-4-12(13)18/h2-7,25H,8-9H2,1H3

InChI Key

RSPDQXYSEKLWOT-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br

Origin of Product

United States

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